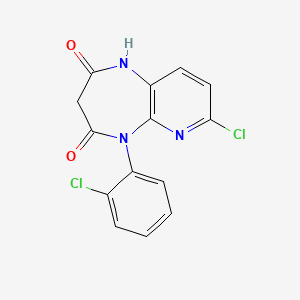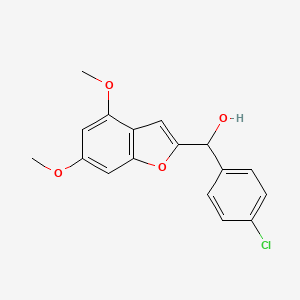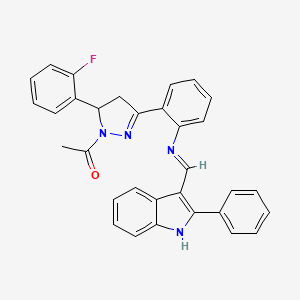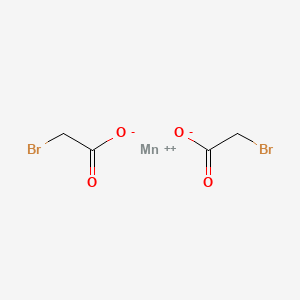
2-bromoacetate;manganese(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromoacetate;manganese(2+) is a coordination compound consisting of a manganese ion (Mn^2+) coordinated with 2-bromoacetate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromoacetate;manganese(2+) typically involves the reaction of manganese salts with 2-bromoacetic acid or its derivatives. One common method is to dissolve manganese(II) chloride in water and then add 2-bromoacetic acid under controlled conditions. The reaction is usually carried out at room temperature, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of 2-bromoacetate;manganese(2+) may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield of the compound, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromoacetate;manganese(2+) can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromoacetate ligand can be substituted by other nucleophiles.
Oxidation-Reduction Reactions: The manganese ion can participate in redox reactions, changing its oxidation state.
Coordination Reactions: The manganese ion can form complexes with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. These reactions are typically carried out in polar solvents like water or ethanol.
Oxidation-Reduction Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize or reduce the manganese ion.
Coordination Reactions: Ligands such as ethylenediamine or bipyridine can be used to form new coordination complexes with manganese.
Major Products Formed
Substitution Reactions: Products include substituted acetates where the bromine atom is replaced by another group.
Oxidation-Reduction Reactions: Products include manganese compounds in different oxidation states.
Coordination Reactions: Products include new coordination complexes with varying properties.
Scientific Research Applications
2-Bromoacetate;manganese(2+) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying biological systems.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromoacetate;manganese(2+) involves its interaction with biological molecules and enzymes. The manganese ion can coordinate with various functional groups, altering the activity of enzymes and other proteins. This coordination can lead to inhibition or activation of biological pathways, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl bromoacetate: Similar in structure but with an ethyl group instead of a manganese ion.
Methyl bromoacetate: Similar in structure but with a methyl group instead of a manganese ion.
Ethyl bromodifluoroacetate: Contains a difluoromethyl group instead of a manganese ion.
Uniqueness
2-Bromoacetate;manganese(2+) is unique due to the presence of the manganese ion, which imparts distinct chemical and biological properties. This compound’s ability to participate in redox reactions and form coordination complexes makes it particularly valuable in various scientific and industrial applications .
Properties
CAS No. |
71215-58-2 |
|---|---|
Molecular Formula |
C4H4Br2MnO4 |
Molecular Weight |
330.82 g/mol |
IUPAC Name |
2-bromoacetate;manganese(2+) |
InChI |
InChI=1S/2C2H3BrO2.Mn/c2*3-1-2(4)5;/h2*1H2,(H,4,5);/q;;+2/p-2 |
InChI Key |
GRPFUIFHUKXFQB-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)[O-])Br.C(C(=O)[O-])Br.[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


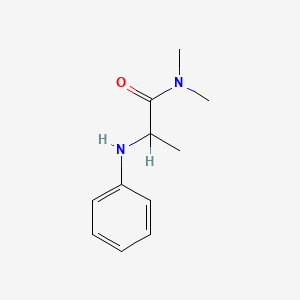
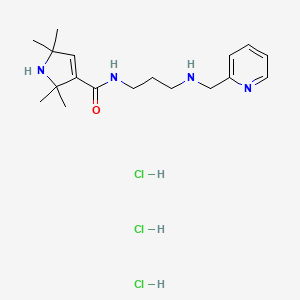
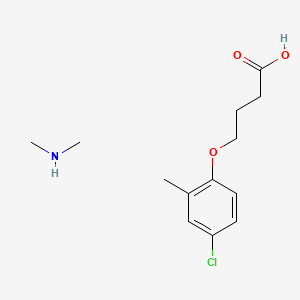
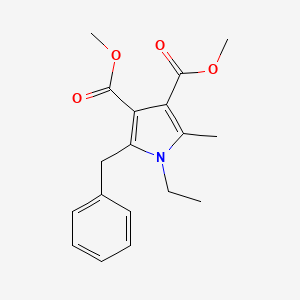
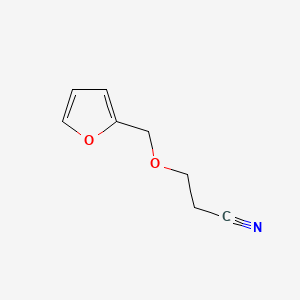

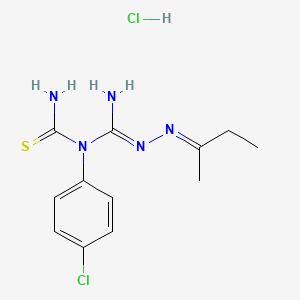
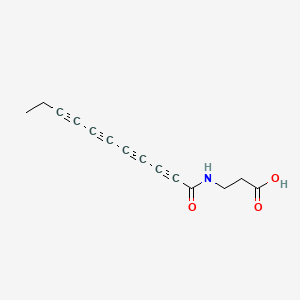
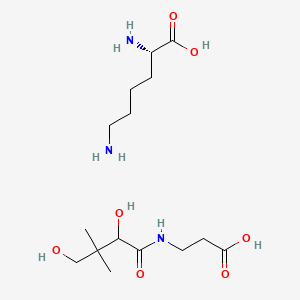
![N,N-Dibutyl-4-fluoro-6-[4-[[4-(phenylazo)-1-naphthyl]azo]phenoxy]-1,3,5-triazin-2-amine](/img/structure/B12697950.png)
